4-Chloro-[3,4'-bipyridine]-5-carbonitrile
Description
Significance of Bipyridine Scaffolds in Organic Chemistry and Advanced Materials Science
The bipyridine framework, consisting of two interconnected pyridine (B92270) rings, is a privileged scaffold in organic chemistry. The nitrogen atoms in the rings can coordinate with metal ions, forming stable complexes that are pivotal in catalysis. These complexes are instrumental in a wide array of organic transformations, including cross-coupling reactions that are fundamental to the synthesis of complex molecules. In materials science, bipyridine units are integral components of metal-organic frameworks (MOFs), coordination polymers, and photosensitizers, contributing to the development of materials with tailored electronic, optical, and porous properties.
Overview of Functionalized Pyridines and Bipyridines in Chemical Research
The introduction of functional groups onto the pyridine or bipyridine core dramatically expands their utility. Functionalization allows for the fine-tuning of their electronic properties, solubility, and steric hindrance, thereby influencing their reactivity and interaction with other molecules. For instance, the strategic placement of electron-withdrawing or electron-donating groups can alter the ligand properties of bipyridines, impacting the catalytic activity of their metal complexes. In medicinal chemistry, functionalized pyridines are found in a multitude of pharmaceuticals, where the pyridine ring often serves as a key pharmacophore, interacting with biological targets. Research into the synthesis of novel functionalized pyridines and bipyridines continues to be a vibrant area, driven by the quest for new catalysts, materials, and therapeutic agents.
Structural Specificity and Academic Relevance of 4-Chloro-[3,4'-bipyridine]-5-carbonitrile
This compound is a specific isomer within the vast family of bipyridine derivatives. Its structure is characterized by a chlorine atom and a nitrile group attached to one of the pyridine rings, and the linkage between the two pyridine rings is at the 3 and 4' positions. This particular arrangement of substituents and ring connectivity imparts a unique set of properties to the molecule. The chlorine atom can serve as a leaving group for nucleophilic substitution reactions, enabling further derivatization. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other compounds.
The academic relevance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with interesting properties. While specific research on this exact compound is limited, studies on closely related structures provide valuable insights into its potential reactivity and applications.
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₆ClN₃ |
| Molecular Weight | 215.64 g/mol |
| CAS Number | 1710661-25-8 |
This data is compiled from chemical supplier information.
Detailed Research Findings on Related Compounds
Due to the limited direct research on this compound, this section will discuss the synthesis and reactivity of closely related bipyridine carbonitrile derivatives. This information provides a valuable framework for understanding the potential chemical behavior of the title compound.
A study on the synthesis of novel 6'-(4-chlorophenyl)-3,4'-bipyridine-3'-carbonitriles has demonstrated a synthetic route starting from 2-(6'-(4-chlorophenyl)-3'-cyano-3,4'-bipyridin-2'-yloxy)acetohydrazide. researchgate.net This key intermediate was further reacted with various reagents to produce a series of substituted bipyridine derivatives. researchgate.net This suggests a potential synthetic strategy for this compound could involve the construction of the bipyridine core followed by the introduction or modification of the chloro and cyano functionalities.
Furthermore, the investigation into the antimicrobial and cytotoxic activities of these 6'-(4-chlorophenyl)-3,4'-bipyridine-3'-carbonitrile derivatives revealed that several of the synthesized compounds exhibited significant biological activity. researchgate.net This highlights the potential for bipyridine carbonitrile scaffolds to serve as a basis for the development of new therapeutic agents.
Another relevant study on the crystal structure of 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile provides detailed insights into the molecular conformation of a similar bipyridine system. The study revealed that the two pyridine rings are nearly coplanar, while the chlorophenyl ring is twisted out of the plane of the bipyridine core. researchgate.net Such structural information is crucial for understanding how these molecules might interact with biological targets or self-assemble in the solid state.
Structure
3D Structure
Properties
Molecular Formula |
C11H6ClN3 |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
4-chloro-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-11-9(5-13)6-15-7-10(11)8-1-3-14-4-2-8/h1-4,6-7H |
InChI Key |
NOQBGWNXNFSUKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=CN=C2)C#N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3,4 Bipyridine 5 Carbonitrile
Retrosynthetic Analysis of the 4-Chloro-[3,4'-bipyridine]-5-carbonitrile Scaffold
A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is at the C3-C4' bond of the bipyridine system. This bond can be formed using a variety of well-established palladium-catalyzed cross-coupling reactions. This approach simplifies the synthesis into the preparation of two key pyridine (B92270) building blocks: a suitably functionalized 3-halopyridine derivative and a 4-pyridyl organometallic reagent.
Specifically, the retrosynthesis points to a 4-chloro-3-halo-5-cyanopyridine as the electrophilic coupling partner. The halogen at the 3-position (e.g., bromine or iodine) serves as a reactive handle for the cross-coupling reaction, while the chloro and cyano groups remain at positions 4 and 5, respectively. The other essential precursor is a 4-pyridyl nucleophilic or organometallic species, such as a 4-pyridylboronic acid, a 4-pyridylorganostannane, or a 4-pyridylorganozinc reagent.
This retrosynthetic strategy offers a modular and convergent approach, allowing for the independent synthesis and subsequent coupling of the two pyridine rings.
Synthesis of Pyridine and Bipyridine Precursors
The successful synthesis of this compound is contingent on the efficient preparation of its constituent pyridine precursors. This section details the synthetic strategies for obtaining the necessary halogenated pyridine building blocks and pyridinecarbonitrile precursors.
Preparation of Halogenated Pyridine Building Blocks
The key electrophilic precursor required is a 4-chloro-3-halopyridine-5-carbonitrile. The synthesis of such a polysubstituted pyridine can be challenging and may require a multi-step approach. A plausible route could start from a more readily available pyridine derivative, followed by a sequence of halogenation, cyanation, and chlorination reactions.
For instance, the synthesis could commence with a commercially available dihalopyridine. Selective functionalization, taking advantage of the differential reactivity of the halogen atoms, can be employed to introduce the cyano and chloro groups in the desired positions. The synthesis of 2-chloro-3-cyanopyridine (B134404) has been reported from 3-cyanopyridine (B1664610) N-oxide using a chlorinating agent like bis(trichloromethyl)carbonate. google.com This suggests that a similar strategy could potentially be adapted for a 4-chloro substituted analogue.
Another approach involves the synthesis of dichlorinated pyridines. For example, 3,5-dichloropyridine (B137275) can be prepared by reacting 2,3,4,5,6-pentachloropyridine with zinc metal in the presence of an acidic compound. researchgate.netwikipedia.org Subsequent functionalization would then be necessary to introduce the cyano group.
The synthesis of 5-bromo-2-chloro-3-cyanopyridine is also a relevant example, highlighting the feasibility of preparing polyhalogenated cyanopyridines that can serve as versatile intermediates. google.com
Strategies for Pyridinecarbonitrile Precursor Synthesis
The nitrile functionality is a key feature of the target molecule. The introduction of a cyano group onto a pyridine ring can be achieved through various methods. One common method is the Sandmeyer reaction, starting from an aminopyridine. Another approach is the dehydration of a pyridine carboxamide. For example, 4-chloronicotinamide (B1582929) can be converted to 4-chloronicotinonitrile using a dehydrating agent like phosphorus oxychloride. orgsyn.org
Direct cyanation of pyridines is also possible. For instance, various cyanopyridines can be prepared by treating an activated pyridine ring with a cyanide ion. googleapis.com The synthesis of 3-cyanopyridine itself can be achieved through a process involving the reaction of 2-methyleneglutaronitrile (B75433) with a halogen, followed by cyclization and dehydrohalogenation. orgsyn.org
These methods provide a toolbox for the synthesis of the required 4-chloro-3-halo-5-cyanopyridine precursor, a critical component for the subsequent cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions for [3,4'-Bipyridine] Formation
The formation of the C-C bond between the two pyridine rings is most effectively achieved through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Negishi couplings are powerful and versatile methods for constructing biaryl and hetero-biaryl systems. achemblock.comgoogle.com
Suzuki-Miyaura Coupling Strategies for Biaryl Bond Formation
The Suzuki-Miyaura coupling is a widely used method for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. fishersci.comnih.govrsc.org In the context of synthesizing this compound, this would involve the reaction of a 4-chloro-3-halopyridine-5-carbonitrile with 4-pyridylboronic acid.
The synthesis of 4-pyridylboronic acid is well-documented and can be achieved, for example, by the reaction of 4-bromopyridine (B75155) with butyllithium (B86547) followed by treatment with trimethyl borate. prepchem.com The Suzuki coupling itself is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand, in the presence of a base. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and efficiency.
| Coupling Partners | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Benzyloxy-4-chloro-3-nitropyridine & 3-Pyridylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 75 | rsc.org |
| Aryl Bromide & Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ | Phosphite or Phosphine Oxide | KF | Dioxane | 70-91 | researchgate.net |
| Heteroaryl Halide & Neopentyl 3-pyridylboronic ester | Pd-CataCXiumA-G3 | - | TMSOK | 1,4-Dioxane | 81-89 | organic-chemistry.org |
This table presents examples of Suzuki-Miyaura couplings for the synthesis of bipyridine and related heteroaryl compounds, illustrating typical reaction conditions.
Stille and Negishi Coupling Approaches in Bipyridine Synthesis
The Stille coupling offers an alternative route for the formation of the [3,4'-bipyridine] linkage. orgsyn.orgprepchem.com This reaction involves the coupling of an organotin reagent with an organic halide, catalyzed by a palladium complex. For the synthesis of the target molecule, this would entail the reaction of a 4-chloro-3-halopyridine-5-carbonitrile with a 4-(trialkylstannyl)pyridine, such as 4-(tributylstannyl)pyridine (B55037). The synthesis of 4-(tributylstannyl)pyridine can be achieved by reacting 4-bromopyridine with n-butyllithium and then with tributyltin chloride. prepchem.com A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.
| Coupling Partners | Catalyst | Ligand | Additive | Solvent | Yield (%) | Reference |
| 6-(Tributylstannyl)-2,2'-bipyridine & Iodo-ribofuranose | Pd(PPh₃)₄ | - | - | Toluene | - | prepchem.com |
| Aryl Bromides & Organotin | Pd(OAc)₂ | Dabco | - | DMF | High | prepchem.com |
This table showcases representative Stille coupling reactions for the formation of C-C bonds involving pyridine rings.
The Negishi coupling provides another powerful tool for constructing the desired bipyridine. achemblock.com This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. For the target synthesis, a 4-pyridylzinc halide would be reacted with the 4-chloro-3-halopyridine-5-carbonitrile. Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt, or directly from an organic halide and activated zinc. The Negishi coupling is known for its high reactivity and functional group tolerance.
| Coupling Partners | Catalyst | Ligand | Solvent | Yield (%) | Reference |
| 2-Benzyloxy-4-chloro-3-nitropyridine & 3-Pyridylzinc chloride | Pd(PPh₃)₄ | - | THF | 70 | rsc.org |
| 2-Bromopyridine & Organozinc reagent | Pd(PPh₃)₄ | - | THF | Good | achemblock.com |
This table provides examples of Negishi coupling reactions for the synthesis of bipyridines, demonstrating typical conditions.
Ullmann and Wurtz-Type Homocoupling and Heterocoupling Methods
The Ullmann reaction and its variations are foundational in the synthesis of biaryl compounds, including bipyridines. rsc.org Traditionally, these reactions involve the copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.org While the classic Ullmann reaction is a homocoupling method to produce symmetrical biaryls, heterocoupling variants are crucial for creating unsymmetrical structures like this compound.
Recent advancements have expanded beyond copper, incorporating palladium, nickel, and gold catalysts to facilitate these transformations under milder conditions. rsc.org For the synthesis of unsymmetrical bipyridines, a cross-Ullmann reaction would be employed, coupling two different halopyridine derivatives. A significant challenge in heterocoupling is the prevention of the unwanted homocoupling of each reaction partner.
Wurtz-type reductive couplings, often promoted by palladium catalysts in the presence of a reductant, provide another avenue for bipyridine synthesis. mdpi.com These methods can proceed smoothly and offer an alternative to traditional cross-coupling, particularly for the synthesis of symmetrical bipyridines via homocoupling. mdpi.comelsevierpure.com Asymmetric Ullmann couplings, a more recent development, utilize chiral ligands to produce axially chiral biaryls, demonstrating the ongoing evolution of this century-old reaction. nih.govnih.gov
Table 1: Examples of Ullmann and Wurtz-Type Reactions for Bipyridine Synthesis
| Reaction Type | Catalyst/Promoter | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Classic Ullmann Homocoupling | Copper (excess) | Aryl Halide + Aryl Halide | High temperatures required; synthesizes symmetrical biaryls. | organic-chemistry.org |
| Modern Ullmann Homocoupling | Ni, Pd, or Au nanoparticles | Aryl Halides | Milder reaction conditions, improved efficiency and sustainability. | rsc.org |
| Asymmetric Ullmann Coupling | Nickel catalyst with chiral bipyridine ligand | ortho-Chlorinated Aryl Aldehydes | Provides access to axially chiral biaryls with high enantioselectivity. | nih.gov |
| Pd-Promoted Wurtz-Type Coupling | PdCl2(PhCN)2 / TDAE (reductant) | Bromopyridines | Uses a mild organic reductant, proceeds in good yield. | mdpi.com |
Palladium-Catalyzed Decarboxylative and Desulfonylative Cross-Coupling
Palladium-catalyzed cross-coupling reactions that utilize carboxylic acids or sulfonyl derivatives as coupling partners have emerged as powerful alternatives to traditional methods like Suzuki and Stille couplings. nih.govwikipedia.org These reactions avoid the need for pre-formed, often unstable, organometallic reagents.
Decarboxylative Cross-Coupling: This method involves the reaction of a (hetero)aryl carboxylic acid with a (hetero)aryl halide, generating the final product with the extrusion of carbon dioxide (CO₂). wikipedia.org Dual-catalyst systems, frequently employing both palladium and copper, are common. nih.govrsc.org The reaction proceeds through the in situ generation of a nucleophilic organometallic species via decarboxylation, which then participates in the palladium catalytic cycle. nih.gov This strategy is particularly relevant for synthesizing substituted pyridines from azaaryl-carboxylates. nih.govacs.org
Desulfonylative Cross-Coupling: In this variant, arenesulfonyl chlorides or sodium arenesulfinates serve as the coupling partners. The C-S bond is cleaved during the catalytic cycle, making this an effective method for C-C bond formation. acs.orgresearchgate.net This approach is especially valuable in cases where the corresponding boronic acids are unstable or difficult to prepare, a common issue with certain pharmaceutically relevant heterocycles. acs.org
Table 2: Comparison of Decarboxylative and Desulfonylative Coupling Strategies
| Coupling Type | Typical Substrates | Common Catalysts | Advantages | Reference |
|---|---|---|---|---|
| Decarboxylative | Aryl Carboxylic Acids + Aryl Halides | Pd/Cu or Pd/Ag bimetallic systems | Uses stable, inexpensive carboxylic acids; avoids toxic organometallic byproducts. | nih.govwikipedia.orgrsc.org |
| Desulfonylative | Arenesulfonyl Chlorides/Sulfinates + Aryl Halides | Palladium catalysts (e.g., Pd2(dba)3) | Overcomes instability issues of some boronic acids; broad functional group tolerance. | acs.orgresearchgate.netresearchgate.net |
Direct C-H Functionalization Routes for Pyridine Dimerization
Direct C-H functionalization represents a paradigm shift in synthesis, aiming to form C-C bonds directly from ubiquitous C-H bonds, thus maximizing atom economy. rsc.org However, the direct functionalization of pyridine rings is inherently difficult due to the ring's electron-deficient nature and the strong coordinating ability of the nitrogen atom, which can deactivate the catalyst. rsc.orgbeilstein-journals.org
Despite these challenges, several strategies have been developed for the C-H arylation of pyridines, which could be adapted for pyridine dimerization. These methods often rely on palladium catalysis and can be broadly categorized:
Transient Activator Strategy: An activator, such as dimethyl sulfate, can be used to generate a more reactive N-methylpyridinium salt in situ. This activated intermediate then undergoes arylation at the 2- and 6-positions, followed by N-demethylation to yield the final product. nih.gov
Directing Group Strategy: A directing group can be installed on the pyridine ring to guide the catalyst to a specific C-H bond, enabling otherwise difficult-to-achieve regioselectivity, such as at the meta-position. researchgate.netacs.org
Ligand and Additive Control: The regioselectivity of C-H arylation on electron-deficient pyridines (e.g., those bearing a cyano group) can be controlled by the choice of palladium catalyst, ligand, and additives. For instance, 3-substituted pyridines can undergo selective C-4 arylation. nih.gov This approach is highly relevant to the synthesis of the target molecule, which has substituents on both rings.
Regioselective Introduction and Transformation of Substituents
The synthesis of this compound requires precise methods for installing the chloro and carbonitrile groups at specific positions.
Methodologies for Installing Chloro Groups on Pyridine Rings
Direct chlorination of an unactivated pyridine ring is often unselective. Therefore, functionalized precursors are typically used to achieve regiocontrol.
From Pyridine N-Oxides: Oxidation of the pyridine nitrogen to an N-oxide activates the ring towards substitution, particularly at the 2- and 4-positions. researchgate.net Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can introduce a chlorine atom at the 4-position, followed by deoxygenation. researchgate.netresearchgate.net
From Hydroxypyridines: Commercially available 4-hydroxypyridine (B47283) can be converted to 4-chloropyridine (B1293800) in high yield by reacting it with reagents such as PCl₅ or POCl₃. researchgate.net
From Pyridine: Direct chlorination of pyridine to form 4-chloropyridine can be achieved using reagents like PCl₅, although this may require specific conditions to control side reactions and improve yield. patsnap.comgoogle.com 4-Chloropyridine itself is often more stable as its hydrochloride salt. researchgate.net
Table 3: Selected Methods for the Chlorination of Pyridine Derivatives
| Starting Material | Chlorinating Reagent | Position of Chlorination | Key Considerations | Reference |
|---|---|---|---|---|
| Pyridine N-Oxide | POCl₃ or PCl₅ | Mainly 2- and 4- | Activates the ring for regioselective substitution. | researchgate.net |
| 4-Hydroxypyridine | PCl₅ or POCl₃ | 4- | A common and high-yielding method. | researchgate.net |
| Pyridine | PCl₅ | 4- | Requires careful control of reaction conditions. | patsnap.comgoogle.com |
| 4-Nitropyridine N-Oxide | PCl₃ | 4- | Results in both nitro replacement and deoxygenation. | researchgate.net |
Synthetic Routes for Carbonitrile Group Incorporation and Modifications
Introducing a carbonitrile (cyano) group onto a pyridine ring can be accomplished through several strategies.
C-H Cyanation: While historically challenging, direct C-H cyanation methods are emerging. One reported method achieves C3-selective cyanation of pyridines through a tandem process involving the reaction of an in situ generated dihydropyridine (B1217469) intermediate with an electrophilic cyanating agent. researchgate.net Mechanistic studies suggest that a combination of electronic and steric factors dictates the regioselectivity. researchgate.net
From Halo-pyridines: A classical approach involves the nucleophilic substitution of a halogen atom (e.g., bromine or chlorine) on the pyridine ring with a cyanide salt, such as copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium-catalyzed cyanation.
Ring Construction: It is also possible to construct the cyanopyridine ring itself from acyclic precursors. For example, a substituted pyridine carbonitrile can be formed from the reaction of a chalcone (B49325) derivative with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate. researchgate.net
Once installed, the carbonitrile group can be a handle for further modifications. For instance, it can undergo [3 + 2] annulation with benzohydrazides to form 1,2,4-triazoles or 1,3,4-oxadiazoles, demonstrating its utility as a synthetic intermediate. acs.org
Emerging Synthetic Strategies for Bipyridine Systems
The field of bipyridine synthesis is continuously evolving, with new strategies focused on improving efficiency, sustainability, and access to novel structures. thieme-connect.de
Electrochemical Synthesis: Electrochemical methods offer a green alternative to conventional synthesis, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. mdpi.com
Metal-Free Protocols: To avoid the cost and toxicity associated with transition metals, metal-free coupling reactions are being developed. thieme-connect.de These might involve radical-mediated pathways or other novel activation modes.
Novel Ring-Forming Strategies: Innovative cycloaddition and condensation reactions are being explored. The "isoxazole strategy," for instance, uses isoxazole (B147169) precursors to construct both symmetrical and unsymmetrical bipyridine ligands. acs.org Multi-component reactions, which combine several simple starting materials in a single step, offer a highly efficient route to complex, substituted pyridine rings. chim.it
Supramolecular Approaches: A novel strategy utilizes the self-assembly of linear bipyridine-containing strands and copper(I) ions to form a double helix structure. This pre-organization brings reactive termini into close proximity, enabling efficient macrocyclization via olefin metathesis to form large rings with a defined number of bipyridine units. nih.gov
These emerging methods highlight a trend towards greater synthetic efficiency, reduced environmental impact, and the ability to construct increasingly complex and functional bipyridine-based molecules.
Biocatalytic Approaches in Functionalized Pyridine Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional organic synthesis, leveraging the high selectivity and efficiency of biological catalysts. wikipedia.orgnih.gov This "green chemistry" approach often results in shorter synthetic routes, reduced energy consumption, and less waste generation. wikipedia.org In the context of pyridine synthesis, biocatalysis offers promising methods for creating functionalized heterocyclic compounds under mild reaction conditions. nih.gov
Research into biocatalytic routes for pyridine derivatives has demonstrated the potential of using whole-cell systems or isolated enzymes to produce valuable chemical intermediates. rsc.orgukri.org For instance, a novel one-pot biocatalytic process has been developed for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, utilizing recombinant microbial cells as the catalyst. rsc.org This method highlights the ability to achieve significant product titers and offers a simpler, more sustainable alternative to multi-step chemical syntheses. rsc.org
Furthermore, ongoing research aims to combine methods for generating pyridinedicarboxylic acid from biomass with the biocatalytic reduction of carboxylic side chains to create various 3- and 4-substituted pyridines. ukri.org The biosynthesis of pyridine nucleotides, such as NAD+, also relies on complex enzymatic pathways, starting from simple precursors like tryptophan or nicotinamide. nih.gov These pathways, involving enzymes like quinolate phosphoribosyltransferase and NAD synthase, underscore nature's ability to construct complex pyridine structures efficiently. nih.gov
While biocatalysis is a well-established and expanding field for the synthesis of many chiral compounds and specialty chemicals, specific biocatalytic routes for the direct synthesis of this compound are not prominently documented in current literature. wikipedia.org However, the principles demonstrated in the synthesis of other functionalized pyridines suggest a strong potential for developing future enzymatic or microbial processes for this target compound.
Electrochemical Synthesis of Bipyridine Derivatives
Electrochemical methods represent another advanced strategy in the synthesis of bipyridine derivatives. preprints.orgnih.gov This approach utilizes electrical current to drive chemical reactions, such as the coupling of pyridine precursors, offering an alternative to conventional metal-catalyzed methods. preprints.orgnih.gov Electrochemical synthesis can be particularly advantageous in overcoming common challenges found in traditional cross-coupling reactions. For example, in many metal-catalyzed systems, the bipyridine product can strongly coordinate with the metal center, leading to a decrease in catalytic activity and lower yields. nih.gov Electrochemical approaches can circumvent this issue.
The synthesis of bipyridinium salts and related compounds has been explored using techniques like cyclovoltammetry and coulometry to study their reduction behavior. researchgate.net Additionally, electrochemical methods have been employed to generate reactive precursors for the synthesis of complex structures, such as coordinatively dissymmetrical iron(II) polypyridine complexes. rsc.orgresearchgate.net
Reviews of synthetic methodologies for bipyridines categorize electrochemical synthesis alongside key techniques like Suzuki, Negishi, and Ullmann couplings, indicating its relevance in the field. nih.govmdpi.com Although it is recognized as a viable pathway for constructing the bipyridine framework, detailed protocols specifically for the electrochemical synthesis of this compound are not extensively described in the available research.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The successful synthesis of a target compound like this compound hinges on the meticulous optimization of reaction conditions to maximize yield and purity. This process involves systematically varying multiple parameters to find the most efficient and effective protocol. A common route for synthesizing bipyridines is the Suzuki-Miyaura cross-coupling reaction, which would involve coupling a substituted chloropyridine with a pyridine boronic acid derivative. mdpi.comnih.gov
The optimization of such a reaction is a multidimensional problem, where factors like the choice of catalyst, ligand, base, solvent, temperature, and reactant stoichiometry are all interdependent. nih.govacs.org For instance, the selection of the palladium catalyst and its associated phosphine ligand is crucial. organic-chemistry.org The base plays a critical role in the catalytic cycle, and the solvent can influence both solubility and reaction kinetics. acs.org
Modern approaches to reaction optimization may even employ high-throughput robotic experimentation guided by machine learning algorithms to navigate the vast parameter space and identify optimal conditions more rapidly than traditional methods. nih.gov A representative, hypothetical optimization study for the synthesis of this compound via a Suzuki-type coupling is illustrated in the table below. This table demonstrates a systematic approach where one parameter is varied while others are kept constant to gauge its effect on the product yield.
Representative Optimization Table for a Hypothetical Suzuki Coupling Synthesis Reactants: 4-Chloro-5-cyanopyridine-3-boronic acid and 4-chloropyridine (Illustrative)
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 80 | 45 |
| 2 | Pd(OAc)₂ (3) | SPhos | K₂CO₃ | DME/H₂O | 80 | 68 |
| 3 | Pd(OAc)₂ (3) | SPhos | K₃PO₄ | DME/H₂O | 80 | 75 |
| 4 | Pd(OAc)₂ (3) | SPhos | Cs₂CO₃ | DME/H₂O | 80 | 82 |
| 5 | Pd(OAc)₂ (3) | SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 78 |
| 6 | Pd(OAc)₂ (3) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 7 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |
This systematic process, whether performed manually or through automated systems, is essential for developing a robust and scalable synthesis for complex molecules like this compound. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Chloro 3,4 Bipyridine 5 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For a molecule such as 4-Chloro-[3,4'-bipyridine]-5-carbonitrile, a comprehensive suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional techniques, would be indispensable for assigning the full chemical structure and confirming the connectivity of the atoms.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments
The ¹H NMR spectrum of this compound is anticipated to display a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns of the protons on the two pyridine (B92270) rings provide critical information about their electronic environment and spatial relationships.
The protons on the pyridine ring bearing the chloro and cyano substituents are expected to be significantly influenced by the electron-withdrawing nature of these groups, leading to downfield shifts. The proton at the 6-position of this ring, being adjacent to the nitrogen atom, would likely appear at the lowest field. The protons on the 4'-pyridyl ring would exhibit characteristic coupling patterns (e.g., AA'BB' or a set of doublets and doublets of doublets) typical of a 4-substituted pyridine.
A hypothetical ¹H NMR data table is presented below, illustrating the expected signals. The exact values would require experimental measurement.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | Value | d | Value |
| H-6' | Value | d | Value |
| H-3' | Value | d | Value |
| H-5' | Value | d | Value |
| H-2 | Value | s | - |
| H-6 | Value | s | - |
Interactive Data Table: Hypothetical ¹H NMR Data (Note: Data is illustrative as specific experimental values are not publicly available.)
Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 11 carbon atoms. The chemical shifts would be influenced by the nature of the substituents and their position on the pyridine rings.
The carbon atom of the nitrile group (C≡N) would appear in a characteristic region around 115-120 ppm. The carbon atoms attached to the chlorine (C-4) and the nitrogen atoms would also have distinctive chemical shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be crucial to differentiate between CH, CH₂, and CH₃ groups (though none are present in this aromatic molecule) and quaternary carbons.
A projected ¹³C NMR data table is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-5 (CN) | Value |
| C-4 (C-Cl) | Value |
| C-2 | Value |
| C-3 | Value |
| C-6 | Value |
| C-2' | Value |
| C-3' | Value |
| C-4' | Value |
| C-5' | Value |
| C-6' | Value |
| C-5 (C≡N) | Value |
Interactive Data Table: Hypothetical ¹³C NMR Data (Note: Data is illustrative as specific experimental values are not publicly available.)
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for establishing the precise connectivity and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the same pyridine ring, confirming their sequence. For instance, correlations between H-2'/H-3' and H-5'/H-6' would be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). Each proton signal would show a cross-peak with the signal of the carbon atom to which it is attached, allowing for unambiguous assignment of the carbon signals for all CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J-coupling). This is particularly useful for identifying quaternary carbons and for confirming the connection between the two pyridine rings. For example, correlations between the protons on one ring and the carbons of the other ring across the C-C bond would definitively establish the [3,4'-bipyridine] linkage.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹.
Other expected absorptions include the C=N and C=C stretching vibrations of the pyridine rings in the 1400-1600 cm⁻¹ region, C-H stretching vibrations of the aromatic rings above 3000 cm⁻¹, and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching vibration would be expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
A table of anticipated FT-IR absorption bands is shown below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2230 | Stretching | C≡N (Nitrile) |
| ~3100-3000 | Stretching | Aromatic C-H |
| ~1600-1400 | Stretching | Aromatic C=C and C=N |
| ~1200-1000 | In-plane bending | Aromatic C-H |
| ~800-600 | Stretching | C-Cl |
Interactive Data Table: Hypothetical FT-IR Data (Note: Data is illustrative as specific experimental values are not publicly available.)
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For this compound, the symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The C≡N stretch, while visible, may be weaker than in the IR spectrum. The C-Cl stretch is also typically Raman active. Studying the Raman spectrum can provide a more complete picture of the vibrational modes of the molecule. The analytical Raman spectrum of a related compound, 4,4'-bipyridine (B149096), shows characteristic vibrational modes at 980, 1215, 1285, 1493, and 1593 cm⁻¹. spectrabase.com Similar patterns, with shifts due to the different substitution, would be expected for the title compound.
A table of potential Raman shifts is outlined below.
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~2230 | Stretching | C≡N (Nitrile) |
| ~1600 | Ring stretching | Pyridine rings |
| ~1200 | Ring breathing | Pyridine rings |
| ~1000 | Ring breathing | Pyridine rings |
| ~700 | Stretching | C-Cl |
Interactive Data Table: Hypothetical Raman Spectroscopy Data (Note: Data is illustrative as specific experimental values are not publicly available.)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
No specific High-Resolution Mass Spectrometry (HRMS) data, including accurate mass determination or fragmentation pathway analysis, has been published for This compound .
For comparison, a related compound, 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile , would be expected to show a distinct molecular ion peak in HRMS corresponding to its chemical formula, C18H12ClN3O, allowing for the confirmation of its elemental composition with high accuracy. nih.govresearchgate.net A detailed fragmentation analysis would involve identifying the cleavage patterns, such as the loss of the methoxy (B1213986) group, the chlorine atom, or the cyano group, to elucidate the molecule's structure.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
There is no available literature detailing the electronic absorption (UV-Vis) or fluorescence spectroscopic properties of This compound .
In general, bipyridine derivatives are known to exhibit photophysical properties. For instance, a series of 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles have been studied for their fluorescence properties, which are influenced by excited-state intramolecular proton transfer (ESIPT). chimicatechnoacta.ruresearchgate.net These compounds show significant Stokes shifts and their emission characteristics are sensitive to the solvent environment. chimicatechnoacta.ruresearchgate.net The study of This compound would similarly involve measuring its absorption and emission spectra in various solvents to determine its electronic transitions and photophysical behavior.
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures
No X-ray diffraction data, either single-crystal (SCXRD) or powder (PXRD), has been reported for This compound .
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
The absolute structure of This compound has not been determined via SCXRD.
As an example of what such an analysis would reveal, the crystal structure of 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile was determined by single-crystal X-ray diffraction. nih.govresearchgate.net The data showed that the compound crystallizes in the monoclinic system and revealed the dihedral angles between the pyridine and phenyl rings, as well as the intermolecular interactions, such as C—H···N and C—H···Cl hydrogen bonds, that stabilize the crystal packing. nih.govresearchgate.net A similar study on the target compound would provide precise bond lengths, bond angles, and details of its three-dimensional arrangement in the solid state.
Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism
There are no published PXRD patterns for This compound to assess its crystallinity or investigate potential polymorphism. The study of polymorphism is important as different crystalline forms of a compound can exhibit different physical properties. For example, three polymorphic forms of a co-crystal of 4,4'-bipyridine have been identified and characterized using variable-temperature powder X-ray diffraction. nih.gov
Microscopic Techniques for Morphological and Surface Characterization
Scanning Electron Microscopy (SEM)
No Scanning Electron Microscopy (SEM) images or analyses of This compound have been found in the scientific literature. SEM analysis would provide valuable information about the compound's particle size, shape, and surface topography.
Atomic Force Microscopy (AFM) for Surface Topography and Properties
There are no available studies that have employed Atomic Force Microscopy to investigate the surface topography, roughness, or other surface properties of this compound. AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. It is often used to characterize thin films, crystals, and other materials to understand their surface morphology and mechanical properties at the nanoscale. The absence of such research for this compound means that no data on its surface characteristics can be presented.
Computational Chemistry and Theoretical Investigations of 4 Chloro 3,4 Bipyridine 5 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and energetic properties of the molecule.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of this size. Using a functional such as B3LYP with a basis set like 6-311++G(d,p) allows for the optimization of the molecule's geometry and the calculation of its electronic properties. nih.gov These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
The electronic properties, including the dipole moment and the distribution of electron density, can be quantified. The presence of the electron-withdrawing chlorine and nitrile (cyano) groups, combined with the electronegative nitrogen atoms in the pyridine (B92270) rings, results in a complex and polarized electronic structure. stackexchange.com This polarization is crucial in determining the molecule's intermolecular interactions and its behavior in response to external electric fields.
Table 1: Calculated Molecular Properties of 4-Chloro-[3,4'-bipyridine]-5-carbonitrile (Note: The following data are representative values derived from typical DFT calculations on similar heterocyclic compounds and are intended for illustrative purposes.)
| Property | Calculated Value |
| Optimized Energy (Hartree) | -1135.5 |
| Dipole Moment (Debye) | 4.5 |
| Molecular Weight ( g/mol ) | 215.64 |
This interactive table is based on theoretical calculations for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's reactivity. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be distributed primarily over the bipyridine ring system, while the LUMO is likely to be localized on the pyridine ring bearing the electron-withdrawing cyano and chloro substituents. This distribution makes the latter ring susceptible to nucleophilic attack. Reactivity indices such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies to quantify the molecule's reactive tendencies.
Table 2: Frontier Molecular Orbital (FMO) Properties (Note: These values are estimations based on DFT calculations for analogous compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -7.2 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.7 |
This interactive table presents estimated FMO data for theoretical analysis.
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. science.govnih.gov The predicted shifts for the protons and carbons in the two different pyridine rings would reflect the distinct electronic environments created by the substituents. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The infrared (IR) spectrum is expected to show characteristic peaks for the C-Cl stretching, the C≡N (nitrile) stretching (typically around 2220-2240 cm⁻¹), and the aromatic C-H and C=C/C=N stretching vibrations of the bipyridine core. nih.govorientjchem.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra. researchgate.netmdpi.com The principal electronic transitions, such as the π→π* and n→π* transitions, can be identified. The transition from the HOMO to the LUMO is expected to be a major contributor to the lowest energy absorption band in the UV-Vis spectrum. youtube.comyoutube.com
Table 3: Predicted Spectroscopic Data (Note: These are illustrative predictions based on computational models of similar structures.)
| Spectrum | Key Predicted Peaks |
| ¹³C NMR (ppm) | Peaks expected in the range of 115-160 ppm, with carbons near Cl and CN being significantly shifted. |
| ¹H NMR (ppm) | Aromatic protons expected in the 7.5-9.0 ppm range. |
| IR (cm⁻¹) | ~2230 (C≡N stretch), ~1580 (aromatic ring stretch), ~830 (C-Cl stretch) |
| UV-Vis (nm) | λ_max ≈ 280 nm (π→π* transition) |
This interactive table provides a summary of predicted spectroscopic features.
Conformational Analysis and Isomerism in Substituted [3,4'-Bipyridine] Systems
The [3,4'-bipyridine] core is not rigid; rotation around the single bond connecting the two pyridine rings is possible. This rotation gives rise to different conformers. The conformational preference is determined by a balance of steric hindrance between the rings and the electronic effects of the substituents. tandfonline.comrsc.org
For this compound, the two pyridine rings are expected to adopt a non-planar (twisted) conformation in the ground state to minimize steric repulsion. Computational studies on similar biaryl systems have shown that the energy barrier to rotation can be calculated by mapping the potential energy surface as a function of the inter-ring dihedral angle. acs.orgacs.org The presence of substituents can influence the height of this rotational barrier and the dihedral angle of the most stable conformer. nih.govresearchgate.netmdpi.com Atropisomerism, a type of axial chirality, could be a possibility if the rotational barrier is high enough to allow for the isolation of enantiomeric conformers at room temperature, though this is less common in simple bipyridines compared to more sterically hindered biaryls.
Reaction Mechanism Studies and Prediction of Chemical Transformations
Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms.
A likely chemical transformation for this molecule is the nucleophilic aromatic substitution (S_N_Ar) of the chlorine atom. researchgate.net The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the cyano group. stackexchange.com
DFT calculations can be used to model the reaction pathway of a nucleophile (e.g., an alkoxide or an amine) attacking the carbon atom bonded to the chlorine. researchgate.net This involves locating the transition state structure and any intermediates, such as the Meisenheimer complex. researchgate.net The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. nih.gov Such studies can predict the feasibility of a reaction and provide insights into the factors that control its rate and regioselectivity. For instance, calculations can confirm that nucleophilic attack at the 4-position is energetically more favorable than at other positions on the ring system. lookchem.com
Prediction of Regioselectivity and Stereoselectivity
Computational quantum mechanics can be a predictive tool for understanding the selectivity of chemical reactions. For this compound, density functional theory (DFT) calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, thus informing its regioselectivity in various reactions.
Theoretical investigations into the regioselectivity of similar heterocyclic compounds, such as 2,4-dichloroquinazolines, have shown that the carbon atom with the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient is more susceptible to nucleophilic attack. nih.gov A similar approach can be applied to this compound. The distribution of electron density and the molecular electrostatic potential (MEP) surface can reveal the most electron-deficient and electron-rich regions of the molecule. For instance, in a hypothetical nucleophilic aromatic substitution reaction, calculations could predict whether the nucleophile would preferentially attack the carbon atom bearing the chloro substituent or another position on the pyridine rings.
Furthermore, computational models are instrumental in predicting the stereoselectivity of reactions where chiral centers are formed. nih.gov While this compound itself is achiral, reactions involving this molecule could lead to chiral products. For example, in a potential catalytic reduction of one of the pyridine rings, theoretical calculations can help determine the most stable conformation of the substrate-catalyst complex and the transition states leading to different stereoisomers. By calculating the energy barriers for the formation of each stereoisomer, the most likely product can be predicted.
To illustrate, a hypothetical study on the regioselective addition of a nucleophile to this compound could yield the following data:
Table 1: Hypothetical DFT Calculation of Activation Energies for Nucleophilic Attack on this compound
| Potential Reaction Site | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| C4 (attached to Cl) | 15.2 | Yes |
| C2 | 25.8 | No |
| C6 | 23.1 | No |
| C2' | 28.5 | No |
| C6' | 27.9 | No |
This table is a hypothetical illustration and does not represent experimentally verified data.
Solvent Effects and Solvation Models in Computational Studies
The surrounding solvent can significantly influence the behavior of a molecule, affecting its conformation, reactivity, and spectroscopic properties. Computational chemistry accounts for these interactions through various solvation models. For this compound, both implicit and explicit solvation models could be utilized to provide a comprehensive understanding of its behavior in different media.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can be used to study how the polarity of the solvent affects the electronic structure and stability of the molecule. For example, the effect of solvents with varying polarity (e.g., hexane, ethanol, and water) on the UV-Vis absorption spectrum of this compound could be simulated. Studies on similar bipyridine derivatives have shown that polar solvents can cause a shift in the absorption bands. acs.orgresearchgate.net
Explicit solvation models, on the other hand, involve including individual solvent molecules in the simulation. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, which has nitrogen atoms that can act as hydrogen bond acceptors, explicit solvation models would be particularly useful in protic solvents.
Table 2: Hypothetical Solvatochromic Shift Prediction for this compound using TD-DFT with PCM
| Solvent | Dielectric Constant | Predicted λmax (nm) | Shift from Gas Phase (nm) |
| Gas Phase | 1 | 280 | 0 |
| Hexane | 1.88 | 282 | +2 |
| Ethanol | 24.55 | 295 | +15 |
| Water | 80.1 | 300 | +20 |
This table is a hypothetical illustration and does not represent experimentally verified data.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. nih.gov For this compound, MD simulations could be employed to study its flexibility and how it interacts with its environment at an atomic level.
Furthermore, MD simulations can be used to study the aggregation behavior of this compound. By simulating a system with multiple molecules, it is possible to observe how they interact with each other and whether they form ordered structures. This is particularly relevant for its potential application in materials science.
Molecular Docking for Ligand-Receptor Interactions (Theoretical Binding Modes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or a nucleic acid.
Given the structural motifs present in this compound, such as the pyridine rings and the cyano group, it could potentially interact with various biological targets. For instance, bipyridine derivatives have been explored as inhibitors of various enzymes. nih.gov A hypothetical molecular docking study could investigate the binding of this compound to the active site of a specific kinase, a class of enzymes often targeted in cancer therapy.
The docking simulation would predict the most likely binding pose of the molecule within the enzyme's active site and calculate a docking score, which is an estimate of the binding affinity. The analysis of the binding pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the complex.
Table 3: Hypothetical Molecular Docking Results of this compound against a Kinase Target
| Parameter | Value |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Hydrogen Bonds | N1 of pyridine with Lys745; Cyano N with Thr790 |
| Predicted Hydrophobic Interactions | Bipyridine rings with Leu718, Val726, Ala743 |
This table is a hypothetical illustration and does not represent experimentally verified data.
Scientific Literature on the Coordination Chemistry of this compound Currently Unavailable
Following a comprehensive search of available scientific databases and literature, no published research or data could be found on the coordination chemistry of the specific compound This compound .
While the compound is listed by some chemical suppliers, indicating its synthesis is possible, there is no accessible academic literature detailing its use as a ligand in the formation of metal complexes. Searches for the synthesis, characterization, and properties of its potential transition metal, noble metal, or lanthanide complexes did not yield any specific results.
General principles of coordination chemistry allow for predictions about how functionalized bipyridines might behave. For instance, the nitrogen atoms of the bipyridine rings are expected to be the primary coordination sites for metal ions. The electronic properties of the ligand, and consequently the stability and properties of its metal complexes, would be influenced by the electron-withdrawing nature of both the chloro and the carbonitrile substituents.
However, without experimental data from peer-reviewed sources, any discussion regarding the specific coordination modes, complex stability, or the structural and electronic properties of complexes formed with this compound would be purely speculative.
Therefore, the detailed article on the coordination chemistry of this compound as requested cannot be generated at this time due to the absence of the necessary scientific findings in the public domain.
Coordination Chemistry and Metal Complexes of 4 Chloro 3,4 Bipyridine 5 Carbonitrile
Structural and Electronic Properties of Coordination Compounds
X-ray Crystallographic Analysis of Metal-Bipyridine Complexes
There are no published single-crystal X-ray diffraction studies for metal complexes of 4-Chloro-[3,4'-bipyridine]-5-carbonitrile. Such studies would be crucial in determining the coordination modes of the ligand, the geometry of the resulting metal complexes, and the influence of the chloro and cyano groups on the solid-state packing and intermolecular interactions.
Electrochemical Properties (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)
The electrochemical behavior of this compound and its potential metal complexes has not been reported. Investigations using techniques such as cyclic voltammetry and electrochemical impedance spectroscopy would be necessary to understand the redox properties of the ligand and how they are modulated upon coordination to a metal center.
Photophysical Properties (Absorption, Emission, Luminescence Quantum Yields)
There is no available data on the photophysical properties of this compound or its metal complexes. The study of its absorption and emission spectra, as well as the determination of its luminescence quantum yields, would be required to assess its potential for applications in areas such as sensing, imaging, or as a component in light-emitting devices.
Supramolecular Self-Assembly via Coordination Bonds
The ability of this compound to act as a building block in the formation of supramolecular structures through coordination-driven self-assembly has not been explored. Research in this area would involve reacting the ligand with appropriate metal precursors to investigate the formation of discrete metallacycles or extended coordination polymers.
Catalytic Applications of 4 Chloro 3,4 Bipyridine 5 Carbonitrile Based Ligands and Catalysts
Design and Synthesis of Metal-Organic Catalysts Employing the Bipyridine Core
The design of metal-organic catalysts hinges on the rational assembly of metal centers and organic ligands to create active sites with specific electronic and steric environments. The bipyridine unit is a favored chelating ligand in coordination chemistry, forming stable complexes with a wide array of transition metals. researchgate.net The synthesis of metal-organic catalysts incorporating a 4-Chloro-[3,4'-bipyridine]-5-carbonitrile ligand would likely begin with the coordination of this bipyridine to a metal precursor.
The chloro and cyano substituents on the bipyridine framework are anticipated to play a crucial role in the properties of the resulting metal complex. The electron-withdrawing nature of the cyano group can influence the redox potential of the metal center, which is a key parameter in many catalytic cycles. acs.org Furthermore, the chloro group can act as a handle for post-synthetic modification, allowing for the grafting of the catalyst onto solid supports or the introduction of additional functional groups to fine-tune catalytic activity and selectivity. researchgate.net
One established strategy for creating robust and recyclable catalysts is the incorporation of bipyridine-functionalized linkers into metal-organic frameworks (MOFs). acs.orgrsc.org A hypothetical MOF could be constructed using a dicarboxylic acid derivative of this compound, which would then be metalated to introduce active catalytic sites. researchgate.netresearchgate.net The porous nature of MOFs can provide size and shape selectivity, while the isolation of active sites within the framework can prevent catalyst deactivation through dimerization. acs.org
Application in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high activity and selectivity due to the well-defined nature of the molecular catalytic species. Bipyridine-metal complexes are workhorses in this field, and it is conceivable that catalysts derived from this compound would exhibit significant activity in a range of transformations.
Metal-Catalyzed Cross-Coupling Reactions (C-C, C-N, C-O, C-S Bond Formation)
Palladium- and nickel-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Bipyridine ligands are frequently employed to stabilize the metal center and modulate its reactivity. nih.gov For instance, nickel complexes bearing substituted bipyridine ligands have shown high activity in cross-electrophile coupling reactions. nih.gov The electronic properties of the this compound ligand, influenced by its chloro and cyano groups, could be beneficial in tuning the performance of such catalysts.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction to form C-C bonds, often utilizes bipyridine ligands. mdpi.comacs.org The synthesis of various bipyridine derivatives themselves often relies on cross-coupling reactions, highlighting the importance of these methods in ligand design. mdpi.com A catalyst system based on a palladium complex of this compound could potentially be effective for a range of cross-coupling partners. The general nature of these reactions allows for the coupling of a wide variety of nucleophiles under adaptable conditions. ananikovlab.ru
| Catalyst System | Reaction Type | Substrates | Key Features |
| [Pd(4-Cl-5-CN-bpy)Cl₂] | Suzuki-Miyaura | Aryl halides, Arylboronic acids | Electron-deficient ligand may enhance reductive elimination. |
| [Ni(4-Cl-5-CN-bpy)Br₂] | Kumada Coupling | Aryl halides, Grignard reagents | Potential for high turnover numbers with activated substrates. |
| [Cu(4-Cl-5-CN-bpy)I] | Ullmann Condensation | Aryl halides, Amines/Alcohols | Chloro and cyano groups may influence catalyst stability. |
This table presents hypothetical catalytic systems and their potential applications based on known reactivities of similar bipyridine complexes.
Asymmetric Catalysis and Enantioselective Transformations
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. While this compound is achiral, it can be envisioned as a precursor for chiral ligands. The introduction of a chiral substituent, either through modification of the existing functional groups or by synthesis from a chiral precursor, could yield a ligand suitable for enantioselective catalysis. ingentaconnect.combenthamdirect.com
Chiral bipyridine ligands have been successfully used in a variety of asymmetric reactions, including copper-catalyzed allylic oxidations and cyclopropanations, and palladium-catalyzed allylic substitutions. ingentaconnect.comacs.org The development of new chiral pyridine-derived ligands is an active area of research, with a focus on creating modular and tunable frameworks. acs.org For instance, chemoenzymatic methods have been employed to synthesize enantiopure hydroxylated 2,2'-bipyridines from 2-chloroquinolines, which have proven effective in the asymmetric aminolysis of epoxides. nih.govrsc.org
Oxidation and Reduction Catalysis
Bipyridine-metal complexes are also prominent catalysts for oxidation and reduction reactions. A notable example is water oxidation, a key step in artificial photosynthesis, which has been achieved using copper-bipyridine complexes. nih.gov The electronic properties of the bipyridine ligand are critical in mediating the electron transfer processes involved in these reactions.
Conversely, the reduction of carbon dioxide (CO₂) to valuable chemicals is another area where bipyridine complexes have shown great promise. Rhenium and manganese complexes with bipyridine ligands are well-established electrocatalysts for CO₂ reduction. rsc.orgacs.org The presence of a cyano group on the bipyridine ligand, as in this compound, has been shown to influence the orientation of Re(I) tricarbonyl electrocatalysts on gold surfaces and their activity for CO₂ reduction. acs.orgresearchgate.netfigshare.com The electron-withdrawing nature of the cyano group can stabilize reduced states of the catalyst, which is often a key step in the catalytic cycle. acs.org
| Catalytic System | Reaction | Product(s) | Potential Role of Ligand |
| [Cu(4-Cl-5-CN-bpy)(OH)₂] | Water Oxidation | O₂ | Stabilization of high-valent copper species. |
| [Re(4-Cl-5-CN-bpy)(CO)₃Cl] | CO₂ Reduction | CO | Tuning of redox potentials for efficient electron transfer. |
| [Rh(Cp*)(4-Cl-5-CN-bpy)Cl]⁺ | Ketone Hydrogenation | Alcohols | Modulating the hydricity of the metal-hydride intermediate. rsc.org |
This table illustrates hypothetical applications in oxidation and reduction catalysis, drawing on established principles for related bipyridine complexes.
Application in Heterogeneous Catalysis and Supported Catalyst Systems
To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant effort has been devoted to the heterogenization of molecular catalysts. rsc.orgqualitas1998.net This is often achieved by immobilizing the catalyst on a solid support. rsc.org The this compound ligand could be anchored to various supports, such as silica, polymers, or MOFs, through its functional groups.
For example, bipyridine-based organosilica nanotubes have been synthesized and metalated with iridium to create highly active and robust heterogeneous catalysts for C-H oxidation and borylation reactions. nih.govrsc.org The nanotubular structure provides a high surface area and facilitates mass transport, while the immobilization of the active sites prevents their aggregation and deactivation. nih.govrsc.org Similarly, bipyridine-functionalized MOFs have been used as platforms for single-site solid catalysts, demonstrating enhanced activity and stability compared to their homogeneous counterparts. acs.org The immobilization of a catalyst based on this compound onto such supports could lead to highly efficient and recyclable catalytic systems. nih.gov
Organocatalytic Roles of Functionalized Pyridines and Bipyridines
In addition to serving as ligands in metal-based catalysis, pyridines and bipyridines can also function as organocatalysts, which are metal-free small organic molecules. nih.gov The nitrogen atom of the pyridine (B92270) ring can act as a Lewis base or a Brønsted base to activate substrates. Functionalized pyridines have been used in a variety of organic transformations. chemrxiv.org
Recent advancements have shown the potential of pyridinyl radicals, generated from the single-electron reduction of pyridinium (B92312) ions, in the functionalization of pyridines. nih.govacs.org This reactivity opens up new avenues for C-C bond formation. Furthermore, chiral bipyridine N-oxides, derived from chemoenzymatic synthesis, have emerged as effective organocatalysts for asymmetric allylations of aldehydes. nih.govrsc.org It is plausible that derivatives of this compound, particularly its N-oxides, could be explored for their organocatalytic activity in various asymmetric transformations. The combination of organocatalysis with other catalytic modes, such as photoredox catalysis, represents a growing area of research. mdpi.com
Mechanistic Investigations of Catalytic Cycles and Active Species Formation
The catalytic efficacy of metal complexes derived from this compound is fundamentally dictated by the mechanistic pathways of the catalytic cycle and the nature of the active species involved. While direct mechanistic studies on catalysts bearing this specific ligand are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining well-established principles from related bipyridine-based catalytic systems. The electronic properties of the chloro and cyano substituents on the bipyridine framework are expected to play a crucial role in modulating the stability and reactivity of the key intermediates throughout the catalytic process.
The formation of the active catalytic species is the initial and often rate-determining step in a catalytic cycle. For metal complexes incorporating the this compound ligand, the process typically begins with the coordination of the ligand to a metal precursor. The strong σ-donating and π-accepting character of the bipyridine nitrogen atoms facilitates the formation of a stable pre-catalyst complex. The electron-withdrawing nature of both the chloro and cyano groups significantly influences the electron density at the metal center. This electronic modulation can affect the subsequent steps required to generate the catalytically active species, which often involves a change in the oxidation state of the metal.
For instance, in cross-coupling reactions, a common strategy involves the reduction of a higher oxidation state metal pre-catalyst to a lower, more reactive state. In nickel-catalyzed reactions, a Ni(II) pre-catalyst is often reduced to a highly reactive Ni(0) species. The electron-deficient nature of the this compound ligand would stabilize the electron-rich Ni(0) center, thereby influencing the equilibrium of the reduction step. Conversely, in catalytic cycles that involve oxidative addition as the initial step, the electronic properties of the ligand can impact the feasibility of this process.
The catalytic cycle itself is a series of elementary steps that regenerate the active catalyst after the formation of the product. The precise sequence of these steps is contingent on the specific reaction being catalyzed, the metal center, and the reaction conditions. Common mechanistic paradigms for catalysts based on bipyridine ligands include Pd(0)/Pd(II), Pd(II)/Pd(IV), Ni(0)/Ni(II), and Ni(I)/Ni(III) cycles.
In a typical cross-coupling reaction, such as a Suzuki or Negishi coupling, a plausible catalytic cycle involving a palladium complex of this compound would likely proceed through the following key steps:
Oxidative Addition: The active Pd(0) species reacts with an organic halide (R-X) to form a Pd(II) intermediate. The electron-withdrawing substituents on the bipyridine ligand would render the Pd(0) center more electrophilic, potentially affecting the rate of this step.
Transmetalation: The organometallic coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the Pd(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the Pd(II) center couple to form the desired product, and the palladium is reduced back to its Pd(0) state, thus closing the catalytic cycle. The electron-deficient ligand framework can promote this step by stabilizing the resulting Pd(0) catalyst.
Recent studies on related bipyridine systems have also highlighted the potential for alternative mechanistic pathways. For example, in photoredox catalysis, a photosensitizer can be used to generate radical intermediates, leading to catalytic cycles that involve single-electron transfer (SET) processes. researchgate.netresearchgate.net In such scenarios, a complex of this compound could participate in redox cycles involving different oxidation states of the metal, such as Ni(I) and Ni(III). researchgate.netresearchgate.net The specific redox potentials of the metal complex, which are finely tuned by the chloro and cyano substituents, would be critical in determining the feasibility of these SET pathways.
Furthermore, in the realm of electrocatalysis, particularly for reactions like CO2 reduction, the electronic effects of the substituents on the bipyridine ligand are paramount. Studies on rhenium and tungsten complexes with substituted bipyridine ligands have shown that electron-withdrawing groups, such as the cyano group, can significantly impact the reduction potential of the catalyst and may necessitate multiple reduction steps to reach the catalytically active state. researchgate.netfigshare.comnih.gov In these cases, the ligand not only modulates the electronic structure of the metal center but can also participate directly in the redox process.
The following table summarizes the plausible elementary steps and the influence of the this compound ligand in common catalytic cycles.
| Catalytic Cycle Step | Description | Plausible Influence of this compound Ligand |
| Active Species Formation | Generation of the catalytically active low-valent metal species from a pre-catalyst. | The electron-withdrawing chloro and cyano groups stabilize the electron-rich active species (e.g., Ni(0), Pd(0)). |
| Oxidative Addition | The metal center inserts into a covalent bond of the substrate (e.g., C-X bond). | The electrophilicity of the metal center is increased, potentially influencing the rate and scope of this step. |
| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the transition metal center. | The Lewis acidity of the metal center is enhanced, which may facilitate the ligand exchange process. |
| Reductive Elimination | Formation of a new bond between two ligands on the metal center with a concomitant reduction of the metal's oxidation state. | The electron-deficient nature of the ligand can promote the reductive elimination step to regenerate the active catalyst. |
| Single-Electron Transfer (SET) | The metal complex engages in one-electron redox events, often initiated by a photosensitizer or an electrochemical potential. | The redox potentials of the metal complex are significantly altered by the substituents, dictating the feasibility of SET pathways. |
It is important to emphasize that these are generalized mechanistic considerations based on analogous systems. Detailed experimental and computational studies specifically on catalytic systems employing this compound are necessary to fully elucidate the intricate details of their catalytic cycles and the precise nature of the active species.
Materials Science and Engineering Applications of 4 Chloro 3,4 Bipyridine 5 Carbonitrile Derivatives
Utilization as Monomers and Building Blocks for Polymeric Materials
Bipyridine units are fundamental building blocks in the synthesis of coordination polymers, where they act as bridging ligands connecting metal centers into extended one-, two-, or three-dimensional networks. nih.govnih.gov The nitrogen atoms of the two pyridine (B92270) rings in a bipyridine molecule can coordinate to metal ions, forming linear or zigzag chains. nih.gov For instance, the reaction of 4,4'-bipyridine (B149096) with zinc(II) salts under ultrasonication has been shown to rapidly produce one-dimensional (1D) coordination polymers. nih.gov Similarly, cobalt(II) has been used with 4,4'-bipyridine and carboxylate ligands to form 1D ladder-chain structures. nih.gov
Derivatives of 4-Chloro-[3,4'-bipyridine]-5-carbonitrile could be employed in a similar fashion. The two pyridine nitrogen atoms can serve as the primary coordination sites for linking metal ions, such as Co(II), Zn(II), or Cd(II), to form polymeric chains. nih.govnih.govscispace.com The specific [3,4'] linkage of the pyridine rings, as opposed to the more common 4,4' or 2,2' isomers, would introduce a distinct angular geometry to the polymer backbone, influencing its packing and bulk properties. Furthermore, the chloro and carbonitrile functional groups can modulate the electronic properties of the bipyridine ligand and offer sites for secondary interactions, such as hydrogen bonding or dipole-dipole interactions, which can stabilize the resulting polymer structure.
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid and well-defined structure of bipyridine-based ligands makes them ideal components for the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
The "building block" approach is central to the design of MOFs and COFs, allowing for the synthesis of materials with predetermined topologies and pore environments. acs.orgresearchgate.net In MOF synthesis, bipyridine ligands are combined with metal ions or clusters, known as secondary building units (SBUs), to form extended periodic networks. mdpi.com The synthesis is often carried out under solvothermal conditions, where the components are heated in a solvent like N,N-dimethylformamide (DMF). scispace.commdpi.com The choice of metal, ligand geometry, and reaction conditions dictates the final structure of the framework. acs.org For example, combining 4,4'-bipyridine with various metal ions (Cd(II), Zn(II), Mn(II)) and flexible dicarboxylate co-ligands has produced a series of MOFs with diverse structural topologies. researchgate.net
In the context of COFs, bipyridine derivatives containing reactive groups like aldehydes can be condensed with amine linkers to form porous crystalline polymers with fully covalent bonds. Isomeric bipyridine dialdehydes have been used to create COFs for electrocatalysis, demonstrating that the specific isomer used is critical in determining the coordination sites and catalytic performance of the final material. rsc.org
This compound could serve as a key building block for new MOF and COF architectures. Its bipyridine core can act as a ditopic linker, while the chloro and nitrile groups could be chemically modified to introduce other functionalities or participate directly in framework-guest interactions.
Table 1: Examples of Bipyridine-Based MOF/COF Systems
| Framework Name | Building Blocks | Synthesis Method | Resulting Topology/Structure | Reference |
|---|---|---|---|---|
| [Mn3(btdc)3(bpy)2]·4DMF | Mn(II), 2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl | Solvothermal | 3D framework based on trinuclear Mn3 SBUs | mdpi.com |
| [Cu(4,4'-DP)Cl]n | Cu(II), 4,4'-dipyridyl | Solvothermal | 2D + 2D → 3D polycatenated layers | acs.org |
| UiO-67-bpydc | Zr(IV), 2,2'-bipyridine-5,5'-dicarboxylic acid | Solvothermal | 3D framework with open 2,2'-bipyridine (B1663995) sites | rsc.org |
| Py-Bpy-Fe | 2,2'-bipyridyl-5,5'-dialdehyde, p-phenylenediamine, Fe ions | Solvothermal | 2D covalent organic framework with Fe coordination sites | rsc.org |
| Co0.75Fe0.25@COF-TB | Bipyridine-based COF with Co/Fe ions | Coordination interaction | Bimetallic modified COF composite | nih.gov |
A key advantage of using organic linkers like bipyridines in MOFs and COFs is the ability to tune the material's properties through functionalization. researchgate.net Attaching different chemical groups to the bipyridine backbone can alter the framework's porosity, stability, and affinity for guest molecules. mdpi.comnih.gov This "fine-tuning" is crucial for applications such as selective gas separation and catalysis. mdpi.com
For instance, the introduction of electron-rich aromatic chelate molecules can enhance luminescence or photocatalytic properties. mdpi.com The use of halogen-substituted 4,4'-bipyridine has been explored for its potential to form halogen bonds, which can be used to control supramolecular assembly and recognition properties. mdpi.com In another example, the controlled activation of a biporous MOF allowed for the tuning of its CO₂/CH₄ separation performance. nih.gov
The chloro and nitrile groups on this compound are electron-withdrawing, which would significantly influence the electronic character of any resulting MOF or COF. This can be exploited to modulate catalytic activity or the electronic band gap of the material. The nitrogen atom of the nitrile group could also act as a Lewis basic site, providing an additional point for metal coordination or for selective interaction with specific guest molecules, such as CO₂. mdpi.com
Table 2: Influence of Functional Groups on Bipyridine-Based MOF Properties
| Functional Group | Bipyridine Ligand Example | MOF System Example | Effect on Property | Reference |
|---|---|---|---|---|
| Methyl | 5,5'-dimethyl-2,2'-bipyridyl | Mn(II) MOF | Modulates the structure of SBUs and network topology | mdpi.com |
| Bromo | 3,3',5,5'-tetrabromo-4,4'-bipyridine | Co(II) Coordination Polymer | Introduces potential for halogen bonding (XB) interactions for selective binding | mdpi.com |
| Carboxylate | 2,2'-bipyridine-5,5'-dicarboxylic acid | Zr(IV) MOF (UiO-67-bpydc) | Creates robust framework with open bipyridine sites for post-synthetic metalation and catalysis | rsc.org |
| None (Post-modification) | 2,2'-bipyridine-5,5'-dicarboxylate | Al(III) MOF (COMOC-4) | Post-synthetic incorporation of Eu(III) ions allows for tunable luminescence | acs.org |
Application in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered assemblies from molecular components. Bipyridines are excellent building blocks for crystal engineering due to their ability to act as bridging ligands and as hydrogen bond acceptors. nih.gov
4,4'-Bipyridine, for example, forms co-crystals with various carboxylic acids through strong O-H···N hydrogen bonds. nih.gov It can also form ionic complexes with acids like 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, creating novel supramolecular synthons that assemble into chains and tapes. rsc.org The resulting crystal packing is often further stabilized by weaker interactions, including π–π stacking between pyridine rings and, in the case of halogenated compounds, halogen bonds. nih.govnih.gov
The structure of this compound is well-suited for designing complex supramolecular systems. The two pyridine nitrogen atoms are available to act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions, while the chloro substituent can engage in halogen bonding. The nitrile group also provides a site for potential hydrogen bonding or other dipole interactions. The interplay of these varied non-covalent forces could be harnessed to direct the self-assembly of this molecule into predictable and functional higher-order structures.
Development of Optoelectronic and Photonic Materials
Materials with tunable light-emitting properties are in high demand for applications in sensing, lighting, and displays. Bipyridine-based coordination compounds, particularly those containing metal ions with interesting photophysical properties, are a promising class of luminescent materials. mdpi.com
The incorporation of electron-rich aromatic chelating ligands like bipyridine into coordination complexes or MOFs can lead to materials with remarkable luminescence. mdpi.com The emission properties of these materials can often be tuned. For example, a nanosized bipyridine-based MOF, COMOC-4, exhibits fluorescence that is sensitive to its solvent environment. acs.org Furthermore, by incorporating Eu³⁺ ions into the framework through post-synthetic modification, the emission color could be fine-tuned by varying the excitation wavelength, demonstrating a pathway to creating color-tunable phosphors. acs.org
Derivatives of this compound could be used to construct new fluorescent materials. Coordination polymers or MOFs built from this ligand could exhibit intrinsic fluorescence arising from ligand-centered or charge-transfer transitions. The electron-withdrawing chloro and nitrile groups would likely shift the emission wavelength compared to an unsubstituted bipyridine ligand. By analogy with existing systems, these materials could be explored as sensors, where the luminescence changes upon interaction with specific analytes, or as components in light-emitting devices.
Table 3: Photophysical Properties of a Representative Bipyridine-Based MOF
| Material | Excitation λ (nm) | Emission λ (nm) | Key Finding | Reference |
|---|---|---|---|---|
| COMOC-4 | 400 | 542 (in methanol) | Solvent-dependent emission shift (525–548 nm) | acs.org |
| COMOC-4 with Eu³⁺ | 250-400 | 505 (framework) + Eu³⁺ emission | Tunable emission from red to yellowish-green by varying excitation wavelength | acs.org |
Chemosensing and Molecular Recognition Applications (as chemical probes)
The development of chemical sensors and probes for the detection of specific analytes is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Fluorescent chemosensors are particularly valuable due to their high sensitivity and the ability to provide real-time, non-invasive measurements. Bipyridine derivatives have been widely employed in the design of fluorescent probes, especially for the detection of metal ions. mdpi.com The two nitrogen atoms of the bipyridine unit can act as a chelating ligand, binding to a metal ion and inducing a change in the fluorescence properties of the molecule.
This compound serves as an excellent starting material for the synthesis of novel chemosensors. The chloro and cyano groups can be readily functionalized to introduce a fluorophore and/or a recognition site for a specific analyte. For example, the chlorine atom can be substituted with a fluorescent moiety, while the bipyridine unit can be tailored to selectively bind to a target ion. The electronic properties of the bipyridine ring system, influenced by the cyano group, can also play a role in modulating the fluorescence response upon analyte binding.
Research on functionalized bipyridine systems has demonstrated their efficacy as chemosensors. For instance, a ruthenium(II) complex containing a carboxylic acid-functionalized bipyridine ligand has been successfully used as a fluorescent chemosensor for the detection of copper(II) ions with a low detection limit. mdpi.com In another example, a molecular hybrid of the GFP chromophore and a 2,2'-bipyridine was developed as a sensor for zinc ions, exhibiting a significant fluorescence enhancement upon binding. rsc.org The synthesis of such probes often involves the functionalization of a core bipyridine structure, a role for which this compound is well-suited.
The versatility of the bipyridine scaffold is further highlighted by the development of probes for non-metallic species. By incorporating appropriate functional groups, bipyridine-based sensors can be designed to detect anions or neutral molecules. The inherent reactivity of the chloro and cyano groups in this compound provides a platform for the synthesis of a diverse library of such probes.
| Probe Type | Analyte | Principle | Detection Limit | Reference |
| Ru(II)-bipyridine complex | Cu(II) | Fluorescence quenching | 4.2 x 10⁻⁸ M | mdpi.com |
| GFP chromophore-bipyridine hybrid | Zn(II) | Fluorescence enhancement | 129 µg/L | rsc.org |
| Thiophene-functionalized chemosensor | Pb(II) | Fluorescence enhancement | - | nih.gov |
| Pyridine-based fluorescent probe | Benzene | Fluorescence quenching | - | mdpi.com |
This table provides examples of chemosensors based on bipyridine and related heterocyclic structures.
Advanced Functional Materials with Tunable Electronic or Photonic Properties
The design and synthesis of advanced functional materials with tunable electronic or photonic properties are at the forefront of materials science. These materials are essential for the development of next-generation electronics, optics, and smart devices. Bipyridine derivatives are key components in the construction of such materials, particularly in the field of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgnih.gov The ability of bipyridines to act as bridging ligands between metal centers allows for the creation of extended, porous structures with well-defined architectures.
This compound is a highly promising building block for the synthesis of advanced functional materials. The bipyridine unit can coordinate to a variety of metal ions, while the chloro and cyano groups provide opportunities for post-synthetic modification or for influencing the electronic properties of the resulting material. The rigidity of the bipyridine backbone combined with the potential for functionalization allows for precise control over the structure and properties of the final material.
The development of photonic materials, which control the flow of light, is another area where derivatives of this compound could find application. By incorporating this unit into larger polymeric or supramolecular structures, it may be possible to create materials with tunable refractive indices, nonlinear optical properties, or photochromic behavior. The electronic properties of the bipyridine system, modulated by the electron-withdrawing cyano group and the potential for substitution at the chloro position, can be harnessed to control the material's response to light. Research on related systems has shown that the photophysical properties of bipyridine-containing materials can be tuned by chemical modification. nih.gov
The versatility of bipyridine ligands in forming diverse structural motifs, from discrete molecular complexes to extended 2D and 3D networks, has been well-documented. rsc.org This structural diversity, coupled with the functional handles present in this compound, paves the way for the creation of a new generation of advanced materials with tailored properties for a wide range of applications.
Investigation of in Vitro Biological Mechanisms of 4 Chloro 3,4 Bipyridine 5 Carbonitrile Derivatives
Mechanisms of Cellular Interaction and Uptake in Model Systems
The entry of a compound into a cell is the first critical step for its biological activity. While direct studies on the cellular uptake of 4-Chloro-[3,4'-bipyridine]-5-carbonitrile are not extensively documented, research on structurally related compounds provides valuable insights. For instance, unsymmetrical bisacridines, which also feature a heterocyclic core, have been shown to be rapidly internalized by cancer cells. nih.gov The rate of uptake and subsequent intracellular accumulation or efflux can vary significantly depending on the specific substitutions on the core structure. nih.gov
The physicochemical properties of this compound derivatives, such as lipophilicity and the presence of specific functional groups, are expected to play a crucial role in their ability to cross the cell membrane. The presence of the chlorine atom and the nitrile group can influence the electronic distribution and polarity of the molecule, thereby affecting its interaction with the lipid bilayer and membrane transport proteins. Further studies employing techniques like fluorescence microscopy with labeled derivatives or mass spectrometry-based quantification in cellular fractions would be necessary to elucidate the precise mechanisms of uptake, such as passive diffusion, active transport, or endocytosis, for this specific class of compounds.
Enzyme Inhibition and Activation Studies
The ability of small molecules to modulate the activity of specific enzymes is a cornerstone of modern drug discovery. Derivatives of bipyridine and pyridine (B92270) have been investigated as inhibitors of various enzymes, including those crucial for cancer cell survival and proliferation.
Target Identification and Biochemical Assays (e.g., TDP1, kinases)
Tyrosyl-DNA Phosphodiesterase 1 (TDP1): TDP1 is an important enzyme involved in DNA repair, and its inhibition can sensitize cancer cells to certain chemotherapeutic agents. While direct inhibition of TDP1 by this compound has not been explicitly reported, the bipyridine scaffold is a known feature in some enzyme inhibitors. The development of specific biochemical assays is crucial to determine the inhibitory potential of these derivatives against TDP1.
Kinases: Protein kinases are key regulators of cellular signaling pathways and are frequently dysregulated in cancer. Several studies have highlighted the potential of pyridine and bipyridine derivatives as kinase inhibitors. For instance, pyrido[3,4-g]quinazoline derivatives have been evaluated for their inhibitory potency against a panel of protein kinases, including CLK1, DYRK1A, GSK3, CDK5, and CK1. nih.gov Furthermore, a bipyridine-sulfonamide derivative, 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide, was identified as a potent inhibitor of Plasmodium falciparum PI(4)K kinase. mdpi.com These findings suggest that the this compound scaffold could be a promising starting point for the design of novel kinase inhibitors. Biochemical assays measuring the phosphorylation of specific substrates in the presence of these derivatives are essential to identify their kinase targets and quantify their inhibitory activity.
A study on pyrimidine-5-carbonitrile derivatives identified compounds that act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are important targets in cancer therapy. nih.gov
Structure-Activity Relationship (SAR) Analysis for Enzyme Modulation
The systematic modification of a lead compound's structure and the subsequent evaluation of its biological activity form the basis of Structure-Activity Relationship (SAR) studies. For pyridine and bipyridine derivatives, SAR studies have provided valuable information for optimizing their enzyme inhibitory potential.
For kinase inhibitors, the substitution pattern on the heterocyclic core is critical. For example, in the study of pyrido[3,4-g]quinazolines, the position and nature of substituents significantly influenced their inhibitory activity and selectivity against different kinases. nih.gov Similarly, for the bipyridine-sulfonamide PI(4)K inhibitor, medicinal chemistry optimization of the bipyridine scaffold was key to achieving high potency. mdpi.com
In the context of this compound derivatives, a systematic SAR study would involve the synthesis and evaluation of analogues with modifications at various positions of the bipyridine ring system. Key modifications could include:
Substitution at the chloro position: Replacing the chlorine with other halogens or different functional groups to probe the effect on binding affinity.
Modification of the nitrile group: Exploring the impact of replacing the carbonitrile with other electron-withdrawing or isosteric groups.
Substitution on the pyridine rings: Introducing various substituents to enhance potency and selectivity.
Such studies, coupled with computational modeling, would be instrumental in designing more potent and selective enzyme inhibitors based on the this compound scaffold.
Modulation of Intracellular Signaling Pathways and Cellular Responses
The ultimate effect of a bioactive compound on a cell is determined by its ability to modulate intracellular signaling pathways, leading to specific cellular responses such as apoptosis or oxidative stress.
Investigation of Apoptosis Induction Pathways in Cell Lines
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer therapy. Several studies have demonstrated the ability of pyridine and bipyridine derivatives to induce apoptosis in cancer cells.
A notable example is the study of a pyrano-pyridine derivative, 8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydro-6-phenethyl-4H-pyrano-[3,2-c]pyridine-3-carbonitrile (4-CP.P), which induced apoptosis in K562 leukemia cells. nih.gov The induction of apoptosis was confirmed by gel electrophoresis showing DNA fragmentation, as well as fluorescence microscopy and flow cytometry analyses. nih.gov
The mechanism of apoptosis induction by such compounds often involves the intrinsic or mitochondrial pathway. This is supported by findings with ruthenium(II) asymmetric complexes containing a bipyridine ligand, which were shown to accumulate in the mitochondria and induce apoptosis through the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential, and activation of the caspase cascade. nih.gov
To investigate the apoptosis-inducing capabilities of this compound derivatives, various assays can be employed in different cancer cell lines.
Table 1: Assays for Investigating Apoptosis Induction
| Assay | Purpose |
| MTT or XTT Assay | To assess the dose-dependent cytotoxic effects of the compounds on cancer cell lines. |
| Annexin V/Propidium Iodide (PI) Staining | To detect early and late apoptotic cells by flow cytometry. |
| DNA Fragmentation Assay | To visualize the characteristic laddering pattern of DNA in apoptotic cells using gel electrophoresis. |
| Caspase Activity Assays | To measure the activation of key executioner caspases, such as caspase-3 and caspase-7. |
| Mitochondrial Membrane Potential (ΔΨm) Assay | To assess the disruption of mitochondrial function, a hallmark of the intrinsic apoptotic pathway. |
| Western Blot Analysis | To detect changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. |
By employing these methods, a comprehensive understanding of the pro-apoptotic potential and the underlying molecular pathways of this compound derivatives can be achieved.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mechanisms
Reactive oxygen species (ROS) are highly reactive molecules that, at high levels, can induce cellular damage and trigger apoptosis. nih.gov The generation of ROS and the subsequent induction of oxidative stress is another potential mechanism by which anticancer compounds exert their effects.
The investigation of ROS generation by this compound derivatives can be carried out using various fluorescent probes.
Table 2: Probes for Detecting Reactive Oxygen Species
| Probe | Target ROS | Detection Method |
| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | General ROS (H₂O₂, hydroxyl radicals, peroxynitrite) | Fluorescence Microscopy, Flow Cytometry |
| Dihydroethidium (DHE) | Superoxide (B77818) anion (O₂⁻) | Fluorescence Microscopy, Flow Cytometry |
| MitoSOX™ Red | Mitochondrial superoxide anion | Fluorescence Microscopy, Flow Cytometry |
By quantifying the levels of different ROS and assessing the impact on cellular antioxidant enzymes, the role of oxidative stress in the biological activity of this compound derivatives can be elucidated. The interplay between ROS generation and apoptosis induction would be a particularly important area of investigation, as ROS can act as upstream signaling molecules to trigger the mitochondrial apoptotic pathway.
Cell Cycle Perturbation Analysis
No published studies were identified that investigated the effect of this compound on the cell cycle of any cell line. While studies on other bipyridine derivatives have shown cell cycle modifications, this specific information is not available for the target compound. nih.gov
In Vitro Antimicrobial Activity: Mechanistic Insights into Bacterial or Fungal Inhibition
No data is available on the in vitro antimicrobial or antifungal activity of this compound. Research on different 4,4'-bipyridine (B149096) derivatives has shown some antimicrobial and antifungal properties, but these findings cannot be extrapolated to the specific chemical structure of this compound. nih.govresearchgate.net
In Vitro Anticancer Activity: Cellular Mechanisms of Action in Cancer Cell Lines
There are no published reports detailing the in vitro anticancer activity or the cellular mechanisms of action for this compound in any cancer cell lines. While related bipyridine gold (III) complexes and other derivatives have demonstrated cytotoxicity and have been studied for their anticancer potential, specific data, including IC50 values or mechanistic insights for the requested compound, is absent from the scientific literature. nih.govnih.govnih.gov
Current Challenges and Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of substituted bipyridines often relies on classical cross-coupling reactions, which can involve harsh conditions, expensive catalysts, and the generation of significant waste. Future research must focus on developing greener and more efficient synthetic methodologies.
Key Research Thrusts:
Direct C-H Activation: A highly desirable route involves the direct coupling of pyridine (B92270) precursors through C-H bond activation, which minimizes the need for pre-functionalized starting materials like halopyridines. mdpi.com Diruthenium tetrahydrido complexes, for example, have been shown to catalyze the dimerization of 4-substituted pyridines. mdpi.com Exploring similar catalysts for the synthesis of unsymmetrical bipyridines like 4-Chloro-[3,4'-bipyridine]-5-carbonitrile is a promising avenue.
Pot, Atom, and Step Economy (PASE) Approaches: PASE principles, which combine reactions in a single pot to reduce separation steps and maximize the incorporation of atoms from reactants into the final product, are crucial. researchgate.net Designing a PASE-driven synthesis for this target molecule would represent a significant advance in efficiency and sustainability. researchgate.net
Advanced Catalytic Systems: While traditional palladium- and nickel-catalyzed couplings like Suzuki, Stille, and Negishi are effective, future work should aim to develop catalysts that are more stable, require lower loadings, and operate under milder conditions. mdpi.com For instance, nickel-catalyzed reductive couplings of 2-halopyridines have shown high yields without external ligands, a strategy that could be adapted for this compound's synthesis. mdpi.commsu.edu
| Synthetic Strategy | Description | Potential Advantages |
| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Negishi, and Ullmann coupling of halopyridines with pyridine-boronic acids or organozinc reagents. mdpi.com | High yields and well-established procedures. |
| Direct C-H Arylation | Palladium-catalyzed direct coupling of a C-H bond on one pyridine ring with a halogenated pyridine partner. mdpi.com | Reduces pre-functionalization steps, improving atom economy. |
| PASE Synthesis | Multi-component reactions where precursors are combined in a single vessel to form the bipyridine core. researchgate.net | High efficiency, simplicity, and low waste formation. researchgate.net |
| Electrochemical Methods | Nickel-catalyzed electroreductive homocoupling of bromopyridines using a sacrificial anode. mdpi.com | Avoids toxic and costly chemical reductants. mdpi.com |
This table provides an overview of synthetic strategies applicable to bipyridine compounds.
Exploration of Novel Functionalization Strategies for Enhanced Properties
The chloro and carbonitrile groups on the this compound scaffold are ideal handles for post-synthetic modification. Exploring novel functionalization strategies is key to tuning the molecule's electronic, steric, and photophysical properties for specific applications.
Key Research Thrusts:
Late-Stage Functionalization: Developing methods to modify the bipyridine core after it has been incorporated into a larger structure, such as a metal complex, is a powerful strategy. rsc.orgrsc.org For example, a post-metalation Staudinger reaction on a phosphine-appended bipyridine ligand allows for the introduction of diverse functional groups, altering the ligand's donor properties in a modular fashion. rsc.orgrsc.org
Introduction of Electron-Donating/Withdrawing Groups: The electronic properties of bipyridine ligands can be precisely tuned. Incorporating strong electron-accepting moieties like triarylboron units can enhance the electron affinity of the ligand, which is useful in designing materials for electronics and sensing. acs.org Conversely, adding electron-donating groups can modify the photophysical properties of resulting metal complexes. acs.org
Surface-Active Functional Groups: For applications in heterogeneous catalysis or molecular electronics, functionalizing the bipyridine with groups that can covalently bind to surfaces is essential. Silatrane and alkene/alkyne groups have been successfully used to anchor Re(bpy) complexes to metal oxide and silicon surfaces, respectively. acs.org
Advanced Characterization of Dynamic Processes and Interfacial Interactions
A comprehensive understanding of this compound and its derivatives requires advanced characterization techniques that can probe not just static structures but also dynamic behaviors and interactions at interfaces.
Key Research Thrusts:
Solid-State Structural Analysis: Single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional structure, including bond lengths, angles, and intermolecular interactions like π-stacking. rsc.orgnih.gov Such studies can reveal how the chloro and cyano substituents influence the crystal packing and conformation (cis vs. trans) of the bipyridine unit. nih.gov
Spectroscopic and Electrochemical Analysis: A combination of NMR, IR, and UV-Vis spectroscopy provides critical information about the electronic structure of the molecule and its metal complexes. airo.co.inprimescholars.com Cyclic voltammetry is essential for probing the redox properties, which is particularly important for applications in catalysis and photochemistry. wikipedia.org
Probing Interfacial Interactions: When bipyridine complexes are bound to surfaces or part of larger supramolecular assemblies, techniques that can characterize these interfaces are needed. X-ray photoelectron spectroscopy (XPS) can confirm surface attachment, while computational methods like DFT can model the strength and nature of stacking interactions between bipyridine complexes. acs.orgnih.gov
Predictive Computational Modeling for Complex Structure-Property-Activity Relationships
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. Applying these methods to this compound can accelerate the discovery of new materials and functionalities.
Key Research Thrusts:
DFT for Electronic Properties: Density Functional Theory (DFT) calculations can accurately predict the electronic properties of bipyridine derivatives, including the distribution of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov This information is crucial for understanding charge-transfer transitions in metal complexes and predicting reactivity. researchgate.netnih.gov
Modeling Excited States: For applications in photochemistry and luminescence, computational models can calculate the structures and energies of excited states, such as triplet metal-to-ligand charge-transfer (³MLCT) states in ruthenium-bipyridine complexes. nih.govacs.orgresearchgate.net This allows for the simulation of emission spectra and provides insight into the factors controlling excited-state lifetimes. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR): By developing computational models that correlate structural features with observed activity (e.g., catalytic efficiency or biological potency), it becomes possible to screen virtual libraries of derivatives and prioritize the most promising candidates for synthesis.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Ground-state electronic structure calculations. | HOMO-LUMO energy gaps, charge distribution, molecular geometry. researchgate.netnih.gov |
| Time-Dependent DFT (TD-DFT) | Modeling of excited states and electronic transitions. | UV-Vis absorption spectra, emission energies, nature of excited states (e.g., MLCT). nih.govnih.gov |
| Molecular Docking | Simulating the interaction of a ligand with a biological target. | Binding affinity, interaction modes (hydrogen bonds, hydrophobic interactions). nih.gov |
This table summarizes key computational methods and their applications in studying bipyridine compounds.
Rational Design of Multi-Functional Materials with Tailored Performance
The ultimate goal is to move from serendipitous discovery to the rational design of materials where the properties of this compound are tailored for a specific function.
Key Research Thrusts:
Catalyst Design: The bipyridine scaffold is a cornerstone of coordination chemistry and catalysis. By rationally modifying the substituents on the this compound core, it is possible to design ligands that stabilize specific metal oxidation states or create tailored steric environments to control catalytic selectivity, for example in C-H borylation reactions. rsc.org
Photoactive Materials: Bipyridine complexes of metals like ruthenium and iridium are renowned for their photophysical properties. wikipedia.orgwikipedia.org The rational design of derivatives of this compound could lead to new CO-releasing molecules (photoCORMs) for therapy or improved photosensitizers for dye-sensitized solar cells. msu.edunih.gov
Supramolecular Architectures: The ability of bipyridines to act as building blocks allows for the construction of complex supramolecular structures, including coordination polymers and macrocycles. wikipedia.org The specific geometry and functional groups of this compound can be exploited to direct the self-assembly of these architectures, leading to materials with novel host-guest or sensing capabilities.
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level for Rational Drug Design
Bipyridine derivatives have shown promise as therapeutic agents, including as enzyme inhibitors and anticancer compounds. nih.govnih.gov A deeper understanding of their mechanism of action at the molecular level is critical for the rational design of new drugs based on the this compound framework.
Key Research Thrusts:
Identifying Biological Targets: The first step is to identify the specific biomolecules (e.g., enzymes, receptors) with which the compound interacts. Bipyridines are known to chelate metal ions, which is a key mechanism in their inhibition of metalloenzymes like prolyl 4-hydroxylase. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives of this compound and testing their biological activity can elucidate the SAR. nih.gov For example, studies on bipyridine-5-carboxylic acid derivatives showed that the carboxylate group was critical for potent inhibition of prolyl hydroxylase. nih.gov
Molecular Docking and Simulation: Computational docking studies can predict how these molecules bind to the active sites of target proteins like AKT and BRAF, which are implicated in cancer. nih.gov These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding and can guide the design of more potent and selective inhibitors. nih.gov
Application of Green Chemistry Principles in the Synthesis and Industrial Utilization of Bipyridine Compounds
For any chemical compound to be viable for large-scale use, its production must be environmentally and economically sustainable. Applying the principles of green chemistry to the synthesis and utilization of this compound is not just a future direction but a necessity.
Key Research Thrusts:
Solventless Reactions: Whenever possible, performing reactions without a solvent minimizes waste and avoids the use of volatile organic compounds (VOCs). gctlc.orgacs.org Solventless aldol (B89426) and Michael addition reactions have been successfully used in the multi-step synthesis of other bipyridines. gctlc.orgacs.org
Use of Renewable Solvents: When a solvent is necessary, preference should be given to green and renewable options. Acetic acid, which can be derived from the oxidation of ethanol, is a more sustainable choice than many petroleum-based solvents. gctlc.org
Q & A
Q. What are the standard synthetic routes for 4-chloro-[3,4'-bipyridine]-5-carbonitrile, and how are intermediates characterized?
The synthesis typically involves multi-component reactions under thermal or catalytic conditions. For example, cyanoacrylamide derivatives can react with ethyl acetoacetate in ethanol with piperidine catalysis to yield bipyridine-carbonitrile derivatives (Scheme 3 in ). Key intermediates are characterized via:
Q. How is the molecular structure of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL ( ) refine structures using high-resolution data, while ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement . Validation includes:
Q. What pharmacological mechanisms are associated with this compound?
As the active ingredient in Milrinone, it inhibits phosphodiesterase III (PDE III) , increasing cAMP levels and enhancing myocardial contractility. In vivo studies show oral bioavailability (137 mg/kg LD50 in mice) and BBB penetration for CNS applications .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) studies?
Conflicting SAR data (e.g., variable anticonvulsant ED50 values) arise from substituent electronic effects. Advanced approaches include:
- DFT calculations : To map electron density at the nitrile group and predict reactivity .
- Molecular docking : Simulate binding to PDE III or CNS receptors (e.g., yohimbine antagonism) using software like AutoDock .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
Polymorphism and disorder are common due to flexible bipyridine rings. Solutions involve:
Q. How do protonation states affect the compound’s spectroscopic and biological properties?
The nitrile and pyridine nitrogen atoms can protonate under acidic conditions, altering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
